1-methyl-5-{[3-(trifluoromethyl)benzyl]carbamoyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-5-({[3-(TRIFLUOROMETHYL)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-5-({[3-(TRIFLUOROMETHYL)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the benzyl group: This can be done through nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-5-({[3-(TRIFLUOROMETHYL)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring and the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-METHYL-5-({[3-(TRIFLUOROMETHYL)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in various diseases.
Agrochemicals: This compound is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material Science: It is used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-METHYL-5-({[3-(TRIFLUOROMETHYL)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. This combination allows the compound to modulate the activity of enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-Methyl-3-(trifluoromethyl)benzyl-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-METHYL-5-({[3-(TRIFLUOROMETHYL)BENZYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the presence of both the trifluoromethyl group and the benzyl group, which impart distinct chemical and physical properties. This combination enhances its potential for diverse applications in medicinal chemistry, agrochemicals, and material science.
Properties
Molecular Formula |
C14H12F3N3O3 |
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Molecular Weight |
327.26 g/mol |
IUPAC Name |
1-methyl-5-[[3-(trifluoromethyl)phenyl]methylcarbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H12F3N3O3/c1-20-11(10(7-19-20)13(22)23)12(21)18-6-8-3-2-4-9(5-8)14(15,16)17/h2-5,7H,6H2,1H3,(H,18,21)(H,22,23) |
InChI Key |
IICRTRCIGOPSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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